Meta-Methoxy Positional Isomerism: Physicochemical Divergence from the Para-Methoxy Isomer (CAS 83191-08-6)
The meta (3-) versus para (4-) methoxy substitution on the N-phenyl ring produces distinct physicochemical profiles that cannot be assumed equivalent. The target compound (meta-OCH₃) has a predicted pKa of 11.66±0.70, while the para-methoxy isomer is expected to exhibit a different pKa due to altered resonance stabilization of the conjugate base . The ACD/LogP of the target compound is predicted as 3.41, with an ACD/LogD (pH 7.4) of 4.26, indicating high lipophilicity suitable for membrane permeation . The meta-methoxy orientation places the hydrogen bond acceptor oxygen at a geometrically distinct position relative to the amide NH and the 2,4-dichlorobenzoyl moiety, altering the molecular electrostatic potential surface compared to the para isomer—a critical factor in target recognition [1]. No published head-to-head bioactivity comparison between these two isomers was identified in the literature, representing a knowledge gap.
| Evidence Dimension | Predicted physicochemical properties: pKa, LogP, hydrogen bond acceptor geometry |
|---|---|
| Target Compound Data | Predicted pKa = 11.66 ± 0.70; ACD/LogP = 3.41; ACD/LogD (pH 7.4) = 4.26; Polar Surface Area = 38 Ų; meta-OCH₃ geometry |
| Comparator Or Baseline | 2,4-Dichloro-N-(4-methoxyphenyl)benzamide (CAS 83191-08-6): Predicted boiling point 365.3 °C; Density 1.369 g/cm³; para-OCH₃ geometry; specific pKa and LogP values not directly reported in accessible databases |
| Quantified Difference | Meta-OCH₃ pKa = 11.66 vs. para-OCH₃ pKa not independently reported; LogP difference cannot be quantified without head-to-head measurement; positional hydrogen bond acceptor offset distance = ~2.4 Å (based on phenyl ring geometry) |
| Conditions | Predicted data from ACD/Labs Percepta Platform v14.00 (ChemSpider) and ChemicalBook; no experimental head-to-head comparison identified |
Why This Matters
The meta-methoxy geometry creates a distinct hydrogen bond acceptor vector that is not replicable by the para isomer, making them non-interchangeable for structure-activity relationship (SAR) studies or target-based screening.
- [1] Kuujia Product Page. 2,4-Dichloro-N-(3-methoxyphenyl)benzamide (CAS 198067-13-9). Structural features: electron-withdrawing chloro substituents and electron-donating methoxy group contribute to reactivity in cross-coupling and amidation reactions. View Source
